![molecular formula C13H17N5O B5655066 1-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-pyridin-2-ylpiperazine](/img/structure/B5655066.png)
1-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-pyridin-2-ylpiperazine
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Overview
Description
The compound "1-(5-ethyl-1,3,4-oxadiazol-2-yl)-4-pyridin-2-ylpiperazine" belongs to the class of 1,3,4-oxadiazole derivatives, which are of significant interest in medicinal chemistry due to their diverse pharmacological properties. The oxadiazole nucleus is a versatile scaffold that can be modified to explore interactions with biological targets.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. For instance, ethyl (l//-tetrazol-5-yl)acetate can be acylated with aroyl chlorides in pyridine to form intermediate acyltetrazoles, which then undergo thermal degradation to yield 1,3,4-oxadiazoles in good yields (Janda, 2001). This methodology provides a versatile route to various substituted 1,3,4-oxadiazoles.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by a 1,3,4-oxadiazole ring, which can be further substituted to achieve desired chemical and physical properties. X-ray diffraction data can confirm the structure, providing insights into the arrangement of atoms and bonds within the molecule. For example, the crystal structure of related compounds reveals the geometry and electronic distribution that contribute to their reactivity and interaction with biological targets (Wang et al., 2017).
properties
IUPAC Name |
2-ethyl-5-(4-pyridin-2-ylpiperazin-1-yl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-2-12-15-16-13(19-12)18-9-7-17(8-10-18)11-5-3-4-6-14-11/h3-6H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFIPFPOSSQKQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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